1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde is a specialized organic compound notable for its potential applications in medicinal chemistry and agricultural science. The compound features a difluoromethyl group, which enhances its biological activity, making it a subject of interest in various scientific research areas. Its molecular formula is with a molecular weight of approximately 202.16 g/mol.
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde belongs to the class of pyrazole derivatives, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is classified under heterocyclic compounds due to the presence of nitrogen in its ring structure.
The synthesis of 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde typically involves several steps:
The molecular structure of 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde features:
The compound's structural representation can be described using the following identifiers:
OCDUGKFUJCBXCX-UHFFFAOYSA-N
C=CC(=O)N1C(=C(N=C1)C(F)(F)C)C
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde can participate in various chemical reactions:
The reaction mechanisms often involve electrophilic attacks on the carbonyl carbon followed by subsequent rearrangements or eliminations, leading to diverse derivatives that may possess enhanced biological activities .
The mechanism of action for 1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde primarily involves its interaction with specific enzymes:
Research indicates that this inhibition results in significant effects on fungal growth, making it a potential candidate for antifungal applications.
Relevant experimental data on these properties can be crucial for applications in drug formulation and agricultural chemistry .
1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific applications:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5